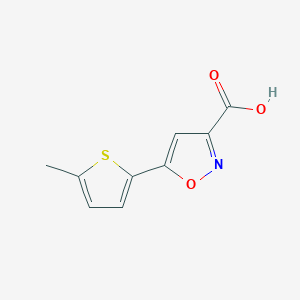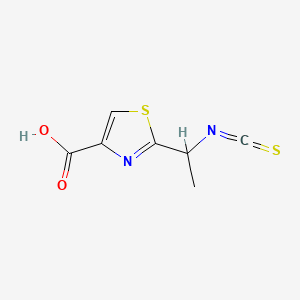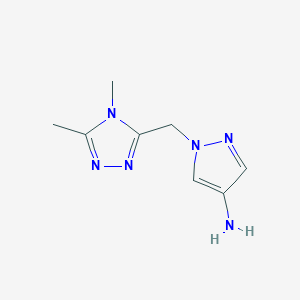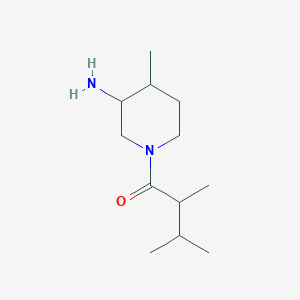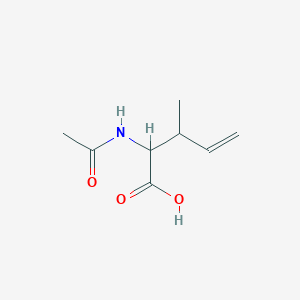
2-Acetamido-3-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a methyl group, and a pent-4-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpent-4-enoic acid and acetic anhydride.
Acetylation: The 3-methylpent-4-enoic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The use of efficient purification methods ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid chain to a single bond, resulting in saturated derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetamido group under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Acetamido-3-methylpent-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-4-methylpent-4-enoic acid: This compound has a similar structure but with a different position of the methyl group.
2-Acetamido-3-methylbut-4-enoic acid: This compound has a shorter carbon chain compared to 2-Acetamido-3-methylpent-4-enoic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-acetamido-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12) |
Clave InChI |
YIFIXHRXUPHAJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


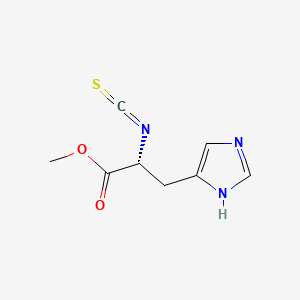
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)



![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)

